Desaminosulfonyl Dorzolamide Hydrochloride
CAS No.:
Cat. No.: VC17963300
Molecular Formula: C10H16ClNO2S2
Molecular Weight: 281.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16ClNO2S2 |
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Molecular Weight | 281.8 g/mol |
IUPAC Name | (4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO2S2.ClH/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10;/h4-5,7,9,11H,3,6H2,1-2H3;1H/t7-,9-;/m0./s1 |
Standard InChI Key | JSYZCOXSKIUEJK-KUSKTZOESA-N |
Isomeric SMILES | CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C.Cl |
Canonical SMILES | CCNC1CC(S(=O)(=O)C2=C1C=CS2)C.Cl |
Introduction
Structural and Nomenclature Considerations
Dorzolamide Hydrochloride Baseline Chemistry
Dorzolamide hydrochloride is a thienothiopyran sulfonamide derivative with a molecular formula of and a molecular weight of 360.91 g/mol . Its structure includes:
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A thieno[2,3-b]thiopyran core with a sulfonamide group at position 2.
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A trans-configuration at the 4S and 6S chiral centers.
The sulfonamide group () is critical for binding to carbonic anhydrase isoforms, particularly CA-II, via zinc ion coordination in the enzyme’s active site .
Hypothetical Derivation of "Desaminosulfonyl Dorzolamide"
The prefix "desaminosulfonyl" suggests two potential modifications:
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Deamination: Removal of the primary amine () from the sulfonamide group.
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Desulfonylation: Elimination of the sulfonyl () moiety.
Either modification would fundamentally alter the pharmacophore, likely rendering the compound inactive against carbonic anhydrase. For example:
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Deamination would produce a sulfonic acid (), which lacks the hydrogen-bonding capacity of the sulfonamide.
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Desulfonylation would remove the zinc-binding group, abolishing enzyme inhibition .
No synthetic routes or biological evaluations of such derivatives are described in the literature .
Metabolic and Pharmacokinetic Analogues
N-Desethyldorzolamide: A Clinically Relevant Metabolite
Dorzolamide undergoes hepatic metabolism primarily via CYP2E1 and CYP3A4 to form N-desethyldorzolamide, which retains partial CA-II inhibitory activity (approximately 1/10th the potency of the parent drug) . Key properties include:
Property | Dorzolamide Hydrochloride | N-Desethyldorzolamide |
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Molecular Weight | 360.91 g/mol | 332.86 g/mol |
CA-II Inhibition (IC₅₀) | 0.18 nM | 1.8 nM |
Protein Binding | 33% | Not reported |
Elimination Half-life | ~4 months (RBC-bound) | ~4 months (RBC-bound) |
This metabolite accumulates in red blood cells (RBCs) due to CA-I binding but contributes minimally to systemic toxicity .
Synthetic Derivatives in Patent Literature
Patent EP2152718A2 describes dorzolamide synthesis via oxidation of intermediates using oxone () and chiral resolution with maleic acid . While the patent emphasizes isomer purity (trans/cis ratio >99:1), no "desaminosulfonyl" derivatives are disclosed. Modifications to the sulfonamide group are avoided due to their critical role in target engagement .
Pharmacological Implications of Hypothetical Modifications
Carbonic Anhydrase Binding Dynamics
Molecular docking studies suggest that the sulfonamide group in dorzolamide forms a tetrahedral coordination complex with the zinc ion in CA-II’s active site, while the ethylamino group stabilizes hydrophobic interactions . Removal of either the amine or sulfonyl moiety would disrupt this interaction, as demonstrated by the 10-fold reduced activity of N-desethyldorzolamide .
Ocular Pharmacokinetics
Dorzolamide’s topical efficacy relies on corneal penetration and sustained RBC binding. Structural modifications that increase hydrophilicity (e.g., deamination to sulfonic acid) would likely reduce corneal permeability, while lipophilic changes could enhance systemic absorption and adverse effects .
Clinical and Regulatory Considerations
Regulatory Precedents
The U.S. FDA and EMA require rigorous structural characterization and bioequivalence testing for any modified ophthalmic agents . No regulatory submissions for desaminosulfonyl dorzolamide derivatives have been identified.
Future Research Directions
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Synthetic Chemistry: Explore selective deamination/desulfonylation techniques to generate the derivative for in vitro testing.
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Enzyme Kinetics: Compare CA-I/CA-II inhibition profiles of modified analogs.
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Ocular Permeability: Assess corneal transport using ex vivo models.
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